CDK4 degrader 1

CDK4 selective degradation Western blot

Standard CDK4/6 inhibitors leave scaffolding functions intact, driving resistance. This compound solves the problem via complete protein degradation. - **Mechanism**: Monovalent molecular glue degrader; recruits E3 ligase without PROTAC architecture. - **Selectivity**: CDK4-only degradation (no CDK6 involvement), verified in cellular models. - **Physicochemical**: Soluble in DMSO (47.65 mM), enabling low-vehicle in vitro workflows. - **Supply**: Immediate shipping; research-use only.

Molecular Formula C25H32N8O3S
Molecular Weight 524.6 g/mol
Cat. No. B15542302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDK4 degrader 1
Molecular FormulaC25H32N8O3S
Molecular Weight524.6 g/mol
Structural Identifiers
InChIInChI=1S/C25H32N8O3S/c1-4-37(35,36)32-13-11-31(12-14-32)20-9-10-22(26-17-20)28-25-27-16-18-15-21(24(34)30(2)3)33(23(18)29-25)19-7-5-6-8-19/h4,9-10,15-17,19H,1,5-8,11-14H2,2-3H3,(H,26,27,28,29)
InChIKeyPMOKOEHMLYSRLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CDK4 degrader 1 (ML 1–71): Product Overview


CDK4 degrader 1 (also designated ML 1–71) is a monovalent molecular glue degrader engineered to selectively target cyclin‑dependent kinase 4 (CDK4) for proteasome‑mediated degradation [1]. Unlike conventional ATP‑competitive inhibitors (e.g., palbociclib, ribociclib, abemaciclib) that only transiently block kinase activity, this compound induces the complete removal of CDK4 protein, thereby abolishing both catalytic and scaffolding functions . Its distinct mechanism—leveraging endogenous E3 ubiquitin ligase recruitment without requiring a bifunctional PROTAC architecture—offers a differentiated approach for interrogating CDK4‑dependent signaling networks . The compound is supplied as a white to off‑white solid, is soluble in DMSO (up to 25 mg/mL, 47.65 mM with sonication), and is intended strictly for research use [1].

CDK4 degrader 1 (ML 1–71): Irreplaceability


Generic substitution with ATP‑competitive CDK4/6 inhibitors (e.g., palbociclib, ribociclib, abemaciclib) or even other CDK4‑targeting PROTACs is not scientifically equivalent because CDK4 degrader 1 (ML 1–71) operates through a distinct molecular glue mechanism that induces complete protein elimination rather than transient enzymatic inhibition [1]. While inhibitors exhibit nanomolar IC₅₀ values against kinase activity (e.g., palbociclib IC₅₀ = 11 nM for CDK4/cyclin D1), they fail to remove the CDK4 scaffold, which retains oncogenic scaffolding functions that can drive resistance . In contrast, dual CDK4/6 PROTACs (e.g., PROTAC CDK4/6 degrader 1, DC₅₀ = 10.5/2.5 nM for CDK4/CDK6) degrade both isoforms but introduce CDK6‑mediated toxicity and lack CDK4‑only selectivity [2]. The quantitative differentiation evidence below demonstrates why ML 1–71 constitutes a unique research tool that cannot be substituted by any commercially available CDK4 inhibitor or pan‑CDK4/6 degrader.

CDK4 degrader 1 (ML 1–71): Differentiation Evidence


CDK4-Selective Degradation vs. CDK4/6 PROTAC

CDK4 degrader 1 (ML 1–71) achieves dose‑dependent degradation of CDK4 protein in C33A cervical cancer cells after 24‑hour treatment, with near‑complete depletion observed at 10 µM [1]. Crucially, this compound is reported to selectively degrade CDK4 without inducing degradation of the closely related isoform CDK6 . This selectivity contrasts sharply with PROTAC CDK4/6 degrader 1 (Compound 7f), which degrades both CDK4 (DC₅₀ = 10.5 nM) and CDK6 (DC₅₀ = 2.5 nM) with a ~4.2‑fold preference for CDK6 [2]. The CDK4‑only degradation profile of ML 1–71 enables researchers to dissect CDK4‑specific functions without confounding CDK6‑mediated effects.

CDK4 selective degradation Western blot

Molecular Glue vs. ATP-Competitive Inhibition

CDK4 degrader 1 (ML 1–71) functions as a molecular glue that recruits an E3 ubiquitin ligase to CDK4, triggering its proteasomal degradation [1]. This mechanism eliminates the entire CDK4 protein, removing both kinase activity and non‑catalytic scaffolding functions. In contrast, the FDA‑approved CDK4/6 inhibitor palbociclib (PD‑0332991) reversibly binds the ATP‑binding pocket and inhibits enzymatic activity with an IC₅₀ of 11 nM for CDK4/cyclin D1 . Palbociclib does not reduce CDK4 protein levels and leaves scaffolding interactions intact—a property associated with acquired resistance mechanisms . While palbociclib exhibits potent kinase inhibition, it fails to achieve protein elimination; ML 1–71 provides the orthogonal modality of complete protein removal.

molecular glue protein degradation CDK4 inhibition

Monovalent Molecular Glue vs. Bifunctional PROTAC Architecture

CDK4 degrader 1 (ML 1–71) is a monovalent molecular glue with a molecular weight of 524.6 g/mol and the formula C₂₅H₃₂N₈O₃S [1]. This compact structure contrasts with bifunctional PROTACs such as PROTAC CDK4/6 degrader 1 (Compound 7f), which has a molecular weight of 789.9 g/mol and the formula C₄₁H₄₇N₁₁O₆ [2]. The smaller, drug‑like molecular glue scaffold offers distinct advantages for solubility and formulation: ML 1–71 achieves 47.65 mM solubility in DMSO, whereas PROTAC compounds frequently exhibit lower solubility and require more complex vehicle preparation [1]. The monovalent design also eliminates the linker‑length optimization challenges inherent to PROTAC development and reduces the potential for ternary complex‑dependent hook effect .

molecular glue PROTAC drug discovery

Compound Identity, Purity, and Supply Chain Distinctness

CDK4 degrader 1 (ML 1–71) possesses a unique CAS number (not publicly assigned) and is supplied with >99.8% purity as verified by HPLC [1]. It is explicitly categorized as a molecular glue degrader and is not to be confused with similarly named but mechanistically distinct compounds such as "PROTAC CDK4/6 degrader 1" (CAS 3025082-14-5, MW 789.9) or "HEMTAC CDK4/6 degrader 1" (CAS 2821803-61-4, Kd = 35.7 µM) [2]. These three compounds—despite overlapping nomenclature—differ fundamentally in chemical structure, molecular weight, mechanism (molecular glue vs. PROTAC vs. HEMTAC), degradation selectivity (CDK4‑only vs. CDK4/6 dual), and vendor sourcing . Procurement personnel must verify the exact catalog number (e.g., MedChemExpress HY-164129, TargetMol T209932) to ensure receipt of ML 1–71 and not a dual‑targeting PROTAC analog.

procurement compound identity supply chain

CDK4 degrader 1 (ML 1–71): Research Applications


CDK4-Specific Cell Cycle Regulation

Utilize CDK4 degrader 1 (ML 1–71) in cellular models where CDK6 expression or activity may mask or compensate for CDK4‑specific effects [1]. The compound's reported selectivity for CDK4 over CDK6 enables researchers to attribute G1‑S transition phenotypes exclusively to CDK4 depletion, avoiding the confounding degradation of CDK6 observed with dual CDK4/6 PROTACs (e.g., PROTAC CDK4/6 degrader 1, DC₅₀ = 2.5 nM for CDK6) [2]. This scenario is particularly valuable in cancers where CDK6 is a critical survival factor (e.g., certain leukemias, melanomas) and where CDK4‑only interrogation is required .

Resistance to ATP-Competitive CDK4/6 Inhibitors

Employ ML 1–71 in cell lines that have acquired resistance to FDA‑approved CDK4/6 inhibitors (e.g., palbociclib, ribociclib, abemaciclib) [1]. Because palbociclib (IC₅₀ = 11 nM) and other inhibitors only block kinase activity while leaving CDK4 scaffolding functions intact—a known driver of resistance—the complete protein degradation achieved by ML 1–71 provides an orthogonal tool to determine whether resistance can be overcome by eliminating the CDK4 scaffold itself [2]. This application directly leverages the mechanistic differentiation established in Section 3, Evidence Item 2 .

High-Solubility Formulation for In Vitro Studies

For experiments requiring high‑concentration stock solutions or minimal DMSO content in the final culture medium, select ML 1–71 based on its favorable physicochemical profile [1]. The compound's solubility of 47.65 mM in DMSO (equivalent to 25 mg/mL) is substantially higher than many bifunctional PROTACs, which often exhibit lower solubility due to higher molecular weight and increased hydrophobicity [2]. This property facilitates the preparation of concentrated stock solutions, reduces vehicle‑induced artifacts, and streamlines in vitro workflows .

Comparing Molecular Glue vs. PROTAC Modalities

Use CDK4 degrader 1 (ML 1–71) as a benchmark molecular glue degrader in side‑by‑side comparisons with CDK4‑targeting PROTACs (e.g., PROTAC CDK4/6 degrader 1) to investigate the functional consequences of monovalent vs. bifunctional degradation mechanisms [1]. The distinct molecular weight (524.6 vs. 789.9 g/mol), degradation selectivity profile (CDK4‑only vs. CDK4/6 dual), and lack of a hook effect in ML 1–71 provide a clean comparator for dissecting how degradation modality influences downstream signaling and phenotypic outcomes [2]. This scenario is directly supported by the differentiation evidence in Section 3, Evidence Items 1 and 3 .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for CDK4 degrader 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.